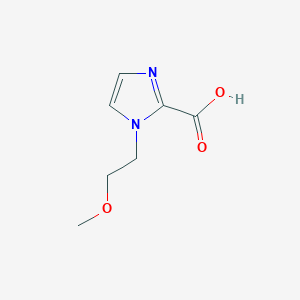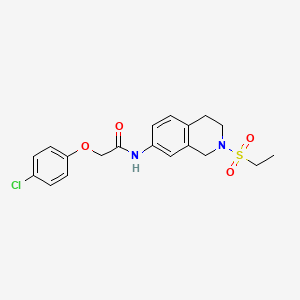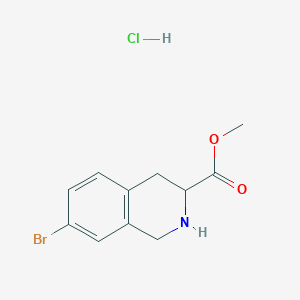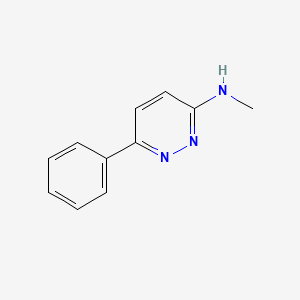
1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl is a clear, colorless, viscous, and corrosive liquid with a pungent odor . Imidazole-2-carboxylic acid is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid” are not available, 2-Methoxyethyl compounds are often synthesized using methods such as reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Scientific Research Applications
Construction of Transition-Metal Coordination Polymers
1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid and its derivatives demonstrate strong coordination ability and exhibit various coordination modes when used as spacers in the construction of transition-metal coordination polymers. This flexibility in coordination has been confirmed through hydrothermal reactions with metal salts, leading to the formation of polymers with diverse architectures and properties such as thermal and photoluminescence characteristics (Xiong et al., 2013).
Building Blocks for Bioactive Compounds
Synthesis of 1-(o-Hydroxyphenyl)imidazole Carboxylic Esters
The synthesized 1-(o-hydroxyphenyl)imidazole carboxylic esters, closely related to this compound, can serve as crucial building blocks for the creation of active-site model compounds of cytochrome c oxidase (CcO). The determination of pKa values of these compounds provides a foundational understanding of proton transfer processes within CcO (Collman et al., 2000).
Structural and Luminescent Properties
Metal-Organic Frameworks with Multifunctional Imidazole Dicarboxylates
Imidazole dicarboxylate ligands, including those structurally similar to this compound, have been used to synthesize metal–organic frameworks with novel architectures. These frameworks exhibit unique features such as 3D interpenetrated frameworks containing 1D hexagonal channels and supramolecular networks with face-to-face π···π stacking and H-bonds, also demonstrating solid-state luminescence properties (Lin et al., 2015).
Host for Anions
Imidazole-Based Bisphenol as a Versatile Host
An imidazole-based bisphenol, structurally related to this compound, has shown its capability to act as a host for various anions. The structure of this compound and its salts with dicarboxylic and mineral acids are characterized by strong intramolecular interactions and crystal packing in solid-state structures, driven by electrostatic and weak interactions (Nath & Baruah, 2012).
Corrosion Inhibition
Imidazole Derivatives in Corrosion Inhibition
Imidazole derivatives, including those structurally similar to this compound, have been synthesized and demonstrated significant corrosion inhibition efficiency on mild steel in acidic solutions. The effectiveness of these derivatives as corrosion inhibitors is attributed to their strong adsorption capabilities and their interaction with the metal surface, as confirmed through various surface and theoretical studies (Prashanth et al., 2021).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with rna through complementary base pairing . This suggests that 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid may also interact with RNA, thereby influencing gene expression.
Mode of Action
Based on the behavior of structurally similar compounds, it’s plausible that this compound could interact with its targets via complementary base pairing . This interaction could potentially modulate protein production, thereby affecting disease processes .
Biochemical Pathways
It’s worth noting that 2-keto acids, which are key intermediates in amino acid biosynthesis, can be converted to a wide range of chemicals . Therefore, it’s possible that this compound could influence these pathways, leading to downstream effects.
Pharmacokinetics
Studies on similar compounds, such as 2’-methoxyethyl-modified antisense oligonucleotides, suggest that these compounds exhibit improved potency and lower effective dose and exposure levels in humans . This could potentially be attributed to their ability to cross cell membranes and reach their molecular targets .
Result of Action
Given its potential interaction with rna, it’s plausible that this compound could influence gene expression and thereby modulate disease processes .
Action Environment
It’s worth noting that environmental contaminants, such as phthalic acid esters, can disrupt the metabolic processes of certain plant, algal, and microbial communities . Therefore, it’s possible that environmental factors could similarly influence the action of this compound.
properties
IUPAC Name |
1-(2-methoxyethyl)imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-5-4-9-3-2-8-6(9)7(10)11/h2-3H,4-5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXSZKXPISDZIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)




![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)

![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)
